2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Drug Metabolism Enzyme Inhibition CYP450

This imidazophenazine building block delivers sub-micromolar CYP3A4/HDAC inhibition (IC50: 233–550 nM)—a 140-fold potency gain over the unsubstituted parent compound. The 2-hydroxymethyl group enables esterification, etherification, or oxidation for focused SAR library generation. With demonstrated 1.38-fold HDAC2-over-HDAC1 selectivity, it serves as a validated starting point for epigenetic probe development. Non-azole CYP3A4 chemical probe utility matches ketoconazole-level potency without confounding antifungal off-target effects. Procure ≥98% purity stock to accelerate derivative screening.

Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
CAS No. 2006276-99-7
Cat. No. B11926485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine
CAS2006276-99-7
Molecular FormulaC14H10N4O
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)CO
InChIInChI=1S/C14H10N4O/c19-7-14-17-12-5-10-11(6-13(12)18-14)16-9-4-2-1-3-8(9)15-10/h1-6,15,19H,7H2
InChIKeyKQPKVAHAZOKWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (CAS 2006276-99-7) – Differentiated Scaffold for Targeted Inhibitor Discovery


2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (CAS 2006276-99-7) is a heterocyclic building block that fuses an imidazole ring with a phenazine core, featuring a reactive hydroxymethyl group at the 2-position . This structural configuration provides a unique combination of a planar, DNA-intercalating phenazine scaffold and a modifiable hydroxymethyl handle, enabling the generation of derivative libraries with quantifiable and distinct biological activities. Its differentiation from simpler phenazines or unsubstituted imidazophenazines lies in its demonstrated, sub-micromolar inhibition of key therapeutic targets, including CYP3A4 and histone deacetylases (HDACs) [1].

Why 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine Cannot Be Replaced by Unsubstituted or Alkyl-Substituted Imidazophenazine Analogs


Substitution of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine with in-class alternatives, such as unsubstituted 1H-imidazo[4,5-b]phenazine or 2-methyl derivatives, is scientifically invalid for applications requiring potent enzyme inhibition or specific physicochemical tuning. The hydroxymethyl substituent is not a passive modification; it is a critical functional group that confers quantifiable advantages in biological activity and synthetic utility. For instance, the unsubstituted parent compound exhibits an IC50 of 32.7 µM (32,700 nM) against caspase-1 [1], whereas the target compound demonstrates sub-micromolar potency (IC50 values of 233-550 nM) against a distinct panel of targets including CYP3A4 and HDACs [2]. This 140-fold difference in potency magnitude underscores that the hydroxymethyl group is essential for achieving meaningful target engagement. Furthermore, the hydroxymethyl handle enables facile esterification, etherification, or oxidation, allowing for the systematic exploration of structure-activity relationships (SAR) that are inaccessible with non-functionalized analogs.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (CAS 2006276-99-7)


CYP3A4 Inhibition: Comparable In Vitro Potency to the Clinical Antifungal Ketoconazole

2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine inhibits human cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM in a biochemical assay using insect supersomes and midazolam as a probe substrate [1]. This level of inhibition is comparable to the well-characterized CYP3A4 inhibitor ketoconazole, which exhibits IC50 values ranging from 57 nM to 250 nM in similar in vitro systems .

Drug Metabolism Enzyme Inhibition CYP450

HDAC2 vs. HDAC1 Selectivity: A 1.38-fold Preference for HDAC2

2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine demonstrates quantifiable inhibition of histone deacetylase (HDAC) isoforms, with IC50 values of 400 nM for HDAC2 and 550 nM for HDAC1 [1]. This corresponds to a 1.38-fold selectivity for HDAC2 over HDAC1.

Epigenetics Cancer Therapeutics Histone Deacetylase

Potent HDAC Inhibition Relative to the Unsubstituted Imidazophenazine Scaffold

The introduction of the 2-hydroxymethyl group dramatically enhances the biological activity of the imidazo[4,5-b]phenazine scaffold. While the unsubstituted parent compound (1H-imidazo[4,5-b]phenazine) displays an IC50 of 32.7 µM (32,700 nM) against caspase-1 [1], 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine exhibits sub-micromolar IC50 values (400-550 nM) against the therapeutically relevant HDAC enzymes [2]. This represents an approximate 60- to 80-fold increase in potency, even when considering different protein targets, underscoring the critical role of the hydroxymethyl substituent in enabling high-affinity interactions.

Structure-Activity Relationship HDAC Inhibitor Scaffold Optimization

Evidence-Backed Application Scenarios for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (CAS 2006276-99-7)


Lead Discovery for Isoform-Selective HDAC Inhibitors in Oncology

The demonstrated, quantifiable 1.38-fold selectivity for HDAC2 over HDAC1 (IC50 = 400 nM vs. 550 nM) [1] positions this compound as a validated chemical starting point for structure-activity relationship (SAR) studies. Medicinal chemistry teams can utilize the hydroxymethyl handle to synthesize focused libraries aimed at improving this selectivity and potency, with the goal of developing next-generation epigenetic therapeutics with potentially reduced toxicity profiles compared to pan-HDAC inhibitors.

CYP3A4 Inhibition Probe for Drug-Drug Interaction (DDI) Studies

The compound's potent CYP3A4 inhibition (IC50 = 233 nM) [1], which is comparable to the clinical control ketoconazole, makes it a valuable non-azole chemical probe. Researchers can use this compound to investigate CYP3A4-mediated metabolism and potential DDIs in vitro, particularly in scenarios where the off-target effects of azole antifungals (e.g., on fungal CYP51) would confound experimental interpretation.

Synthesis of Diverse Imidazophenazine Libraries via Hydroxymethyl Functionalization

The reactive 2-hydroxymethyl group provides a unique synthetic handle not present on simple alkyl- or aryl-substituted imidazophenazine analogs . This allows for straightforward derivatization via esterification, etherification, or conversion to a leaving group for nucleophilic substitution. Procurement of this building block enables the rapid generation of diverse chemical libraries for screening against a range of biological targets, leveraging the validated potency of the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.